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Introduction to Felbinac and Its Topical Delivery
Challenges

Felbinac (FEL), chemically known as 2-(4-phenylphenyl)acetic acid, is a nonselective non-steroidal anti-

inflammatory drug (NSAID) that belongs to the arylpropionic acid class. It exerts its therapeutic effects by

reducing swelling and pain from inflammation through inhibition of prostaglandin secretion, particularly in

muscles and joints [1] [2]. While FEL demonstrates excellent potential for treating localized inflammation,

its oral administration is contraindicated due to the presence of free carboxylic groups that cause

significant gastrointestinal irritation [1] [2]. Consequently, drug delivery through dermal and transdermal

routes represents a preferred administration pathway for FEL, as it avoids gastrointestinal degradation,

reduces systemic side effects, eliminates hepatic first-pass metabolism, and provides pain-free application [1]

[2].

Despite the theoretical advantages of topical FEL administration, conventional formulations face

significant limitations in clinical practice. Currently available FEL ointments and patches demonstrate low

transdermal absorption, necessitating impractically large application areas (exceeding 40 cm²) to achieve

therapeutic effects [1]. This limitation results in reduced patient compliance and suboptimal treatment

outcomes. The barrier properties of the stratum corneum (SC) present the primary obstacle for effective

skin penetration of FEL, despite its favorable physicochemical properties including balanced lipophilicity
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(log P: 1-3), low molecular weight (<500 Da), high oil solubility, and good stability [1] [2]. To overcome

these challenges, nanotechnology approaches have been investigated, with solid nanoparticles emerging as a

promising strategy to enhance skin penetration while maintaining localized effects with minimal systemic

exposure.

Formulation Composition & Design Principles

Component Functions and Ratios

The optimized FEL nanoparticle gel (FEL-NP gel) represents a sophisticated delivery system where each

component serves specific functions that collectively enhance drug stability, skin penetration, and

formulation characteristics. The precise composition has been systematically optimized to create a

synergistic system that maintains nanoparticle stability while promoting skin absorption through multiple

mechanisms [1] [2].

Table: Complete Formulation Composition of FEL-NP Gel

Component
Concentration
(% w/w)

Primary Function Additional Properties

Felbinac (as nanoparticles) 1.5% Active

pharmaceutical
ingredient

NSAID with anti-

inflammatory and analgesic
properties

Carboxypolymethylene
(Carbopol 934)

2.0% Gelling agent Provides matrix structure
for nanoparticle

stabilization

l-menthol 2.0% Permeation

enhancer

Modifies stratum corneum

barrier properties

Methylcellulose 0.5% Stabilizing agent Prevents nanoparticle

aggregation
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Component
Concentration
(% w/w)

Primary Function Additional Properties

2-hydroxypropyl-β-

cyclodextrin (HPβCD)

5.0% Solubility enhancer Improves drug solubility

and release characteristics

Distilled water q.s. to 100% Vehicle Provides aqueous base for

gel formation

The carboxypolymethylene gel matrix serves as more than just a viscosity modifier; it creates a stabilized

network that prevents nanoparticle aggregation and maintains the nanoscale size critical for enhanced

penetration. The inclusion of l-menthol as a chemical permeation enhancer is particularly crucial, as it

reversibly alters the barrier function of the stratum corneum, creating pathways for nanoparticle penetration

that would otherwise be restricted [1]. The methylcellulose and HPβCD work synergistically to maintain

nanoparticle dispersion stability and enhance drug release kinetics, ensuring consistent delivery performance

throughout the product shelf life.

Nanoparticle Preparation Protocol

Bead Milling and Formulation Process

The production of stable FEL solid nanoparticles requires a systematic approach to particle size reduction

and stabilization. The following protocol details the optimized methodology for preparing FEL nanoparticles

and incorporating them into the final gel formulation [1] [2].

Primary Size Reduction: Begin with initial size reduction of FEL powder using an agate mortar for

60 minutes. This preliminary step increases surface area for more efficient subsequent milling.

Transfer the pre-milled FEL to a 2 mL tube filled with 2 mm zirconia beads, maintaining a controlled

temperature of 4°C to prevent heat degradation. Process using a Bead Smash 12 instrument at 3,000

rpm for 30 seconds [1].

Secondary Nano-Milling: For further size reduction, add the initially milled FEL along with

methylcellulose (0.5% w/w) to a 5% HPβCD solution in distilled water. Transfer this mixture to a tube
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containing 0.1 mm zirconia beads for fine milling. Process using a ShakeMaster NEO instrument at

1,500 rpm for 180 minutes. This extended milling time ensures consistent reduction to the target

nanoparticle size range [1].

Post-Processing and Gel Formation: Subject the milled nanoparticle dispersion to ultrasonication to

break up any residual aggregates and ensure homogeneous distribution. For final gel formation, mix

the nanoparticle dispersion with carboxypolymethylene (2% w/w) previously dissolved in distilled

water. Incorporate l-menthol (2% w/w) at this stage, ensuring uniform distribution throughout the gel

matrix. The resulting FEL-NP gel should be homogeneous with no visible aggregates or phase

separation [1] [2].

Critical Process Parameters

Several factors critically influence the quality and performance of the final nanoparticle formulation. The

bead size ratio (progressing from 2 mm to 0.1 mm) enables sequential size reduction without excessive

energy input that could degrade the API. Maintaining the temperature at 4°C throughout the milling

process is essential to prevent heat-induced degradation or aggregation of nanoparticles. The milling time

optimization (30 seconds for primary, 180 minutes for secondary milling) represents the balance between

achieving target particle size and maintaining API stability. The order of component addition ensures

proper stabilization at each processing stage [1].

Characterization Methods and Protocols

Particle Size and Morphology Analysis

Comprehensive characterization of FEL nanoparticles is essential for quality control and predicting in vivo

performance. The following methods provide a complete profile of nanoparticle properties [1] [2].

Particle Size Distribution: Dilute 0.3 g of FEL-NP gel with 100 mL of distilled water and stir for 10

minutes to achieve homogeneous dispersion. Analyze the dispersion using a SALD-7100 laser

diffraction particle size analyzer with settings adjusted to maximum scattered light intensity of 40-

60% and a refractive index of 1.60 ± 0.10i. Confirm size distribution using NANOSIGHT Software
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NTA with a wavelength of 405 nm (Blue), measurement time of 60 seconds, and viscosity parameter

of 1.27 mPa·s. The target size range for optimized FEL nanoparticles is 20-200 nm [1].

Morphological Examination: Employ atomic force microscopy (AFM) using a Scanning Probe

Microscope (SPM-9700) to visualize nanoparticle morphology, surface characteristics, and verify size

measurements. Prepare samples by depositing diluted dispersions onto freshly cleaved mica substrates

and allowing to air-dry before imaging. This technique provides three-dimensional topography

information complementary to the size distribution data [1].

Drug Release Profile: Evaluate drug release characteristics using a membrane diffusion method

with membranes of pore size 20 μm. Compare the release rate of FEL-NP gel against control

formulations (FEL-MP gel and commercial ointment) to quantify enhancement in drug release

kinetics. This assay confirms that FEL is released as intact nanoparticles from the gel formulation

rather than as dissolved drug molecules [1].

Skin Absorption Evaluation Protocol

In Vivo Transdermal Penetration Assessment

The following protocol details the comprehensive evaluation of skin absorption and tissue distribution of

FEL nanoparticles using an established rodent model [1] [2].

Animal Model Preparation: Utilize seven-week-old male Wistar rats (weighing approximately 200

g) acclimatized under standard laboratory conditions (25°C, free access to water and CE-2 diet).

Depilate the application site to remove hair and ensure uniform contact area. Anesthetize animals using

isoflurane or pentobarbital prior to formulation application to prevent grooming or removal of the test

formulation. All procedures must follow approved animal care guidelines and obtain necessary ethical

approvals [1].

Formulation Application and Sampling: Apply a standardized quantity of FEL-NP gel

(approximately 0.5 g) uniformly to a defined skin area (approximately 4 cm²). Include control groups

receiving FEL-MP gel, commercial FEL ointment, and vehicle alone to enable comparative

assessment. At predetermined time intervals (0, 1, 2, 4, 8, 12, and 24 hours), collect blood samples via
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retro-orbital or tail vein puncture. At study termination (24 hours), euthanize animals humanely and

collect skin tissue samples from the application site for analysis [1].

Sample Processing and Analysis: Process blood samples to separate plasma by centrifugation at

5,000 rpm for 10 minutes. Homogenize skin tissue samples in appropriate buffer (e.g., phosphate-

buffered saline, pH 7.4) using a tissue homogenizer. Extract FEL from plasma and tissue homogenates

using protein precipitation with acetonitrile or liquid-liquid extraction. Quantify FEL concentrations

using validated HPLC or LC-MS/MS methods with calibration curves spanning expected

concentration ranges [1].

Data Analysis and Interpretation: Calculate the area under the concentration-time curve (AUC)

for plasma concentrations to assess systemic exposure. Determine the FEL content in skin tissue at

24 hours to evaluate local accumulation. Compare these parameters between FEL-NP gel and control

formulations to quantify the enhancement in both local and systemic delivery [1].

Mechanistic Investigation Protocol

Endocytosis Pathway Evaluation

Understanding the cellular mechanisms responsible for nanoparticle uptake is essential for optimizing

formulation design. The following protocol details the investigation of endocytic pathways involved in FEL

nanoparticle skin absorption [1].

Inhibitor Selection and Preparation: Select specific inhibitors targeting distinct endocytosis

pathways: dynasore for clathrin-mediated endocytosis, rottlerin for macropinocytosis, and

cytochalasin D for actin-dependent phagocytosis. Prepare inhibitor solutions in appropriate vehicles at

concentrations demonstrated to effectively inhibit their target pathways without inducing cellular

toxicity. Include vehicle controls to account for any effects of the solvents alone [1].

Inhibition Studies: Pre-treat skin samples with selected inhibitors for 30-60 minutes before applying

FEL-NP gel. Apply FEL-NP gel containing the inhibitors to the pre-treated skin and conduct

absorption studies as described in Section 5.1. Include control groups without inhibitor treatment to

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 13 Tech Support

https://jphcs.biomedcentral.com/articles/10.1186/s40780-023-00290-1
https://jphcs.biomedcentral.com/articles/10.1186/s40780-023-00290-1
https://jphcs.biomedcentral.com/articles/10.1186/s40780-023-00290-1
https://jphcs.biomedcentral.com/articles/10.1186/s40780-023-00290-1
https://jphcs.biomedcentral.com/articles/10.1186/s40780-023-00290-1
https://www.smolecule.com/products/s527838?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


establish baseline absorption values. Compare FEL absorption and skin content across inhibitor-treated

and control groups to identify which pathways contribute significantly to nanoparticle uptake [1].

Pathway Confirmation: Analyze the reduction in absorption for each inhibitor treatment relative to

untreated controls. A significant reduction (p < 0.05) in the presence of a specific inhibitor indicates

involvement of that particular pathway. Validate findings using multiple complementary inhibitors

targeting the same pathway to confirm mechanism specificity [1].

The experimental workflow for preparing and evaluating the felbinac nanoparticle gel is systematically

outlined below:
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Nanoparticle Preparation

Characterization

Evaluation

Initial milling of FEL powder
(agate mortar, 60 min)

Primary bead milling
(2mm beads, 3000rpm, 30s, 4°C)

Secondary nano-milling
(0.1mm beads, 1500rpm, 180 min)

Ultrasonication
(to break aggregates)

Gel formation with
carboxypolymethylene + l-menthol

Particle size analysis
(SALD-7100 + NANOSIGHT)

Morphology examination
(Atomic force microscopy)

Drug release study
(Membrane diffusion method)

In vivo skin absorption
(Rat model, 24h study)

cluster_prep cluster_char cluster_eval
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Mechanistic studies
(Endocytosis inhibitors)

Data analysis
(AUC, skin content, pathway identification)

Click to download full resolution via product page

Diagram 1: Experimental workflow for felbinac nanoparticle gel preparation and evaluation

Experimental Results & Data Analysis

Comparative Skin Absorption Data

The quantitative assessment of FEL absorption from nanoparticle formulations demonstrates significant

enhancement compared to conventional formulations. The following tables summarize key experimental

findings from comparative studies [1].

Table: Comparative Skin Absorption Parameters of FEL Formulations

Formulation
Particle Size
Range

AUC
(Relative)

Skin Content at
24h (Relative)

Enhancement Factor
vs. Control

FEL-NP gel 20-200 nm 1.00
(reference)

1.00 (reference) -

FEL-MP gel Microparticles 0.72 0.39 1.38x (AUC), 2.54x
(Skin)

Commercial FEL
Ointment

Not applicable 0.66 0.72 1.52x (AUC), 1.38x
(Skin)
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Table: Mechanistic Inhibition Study Results

Endocytosis
Inhibitor

Target Pathway
Reduction in
Absorption

Statistical
Significance

Dynasore Clathrin-mediated
endocytosis

Significant reduction p < 0.05

Rottlerin Macropinocytosis Moderate reduction p < 0.05

Cytochalasin D Phagocytosis Partial reduction p < 0.05

The data unequivocally demonstrate that the nanoparticle formulation significantly enhances both local

skin accumulation and systemic absorption of FEL compared to both microparticle formulations and

commercial ointment. The 1.38-fold higher AUC compared to FEL-MP gel and 1.52-fold higher AUC

compared to commercial ointment confirm superior systemic exposure. More importantly, the 2.54-fold

increase in skin content compared to FEL-MP gel highlights the exceptional local tissue accumulation,

which is particularly valuable for targeted anti-inflammatory therapy [1].

The mechanistic studies provide crucial insights into the primary pathways responsible for nanoparticle

uptake. The significant reduction in absorption observed with dynasore treatment specifically implicates

clathrin-mediated endocytosis as a major pathway for FEL nanoparticle skin penetration. The partial

inhibition observed with other pathway-specific inhibitors suggests that multiple endocytic mechanisms

contribute to the overall absorption process, with clathrin-mediated endocytosis representing the dominant

pathway [1].

The cellular uptake mechanisms for felbinac nanoparticles identified through inhibition studies are

visualized below:
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Clathrin-Mediated Endocytosis Macropinocytosis Phagocytosis

Felbinac Nanoparticles
(20-200 nm)

Stratum Corneum
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Rottlerin Inhibition
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Cytochalasin D Inhibition
(Partial Reduction)
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Diagram 2: Cellular uptake mechanisms of felbinac nanoparticles in skin

Application Notes

Formulation and Processing Guidelines
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Based on the comprehensive experimental data, the following application notes provide essential guidance

for researchers developing similar nanoparticle-based topical formulations:

Particle Size Optimization: Maintain nanoparticle size within the 20-200 nm range, with particular

emphasis on maximizing the population below 100 nm. This size optimization is critical as previous

studies demonstrate that nanoparticles larger than 100 nm are obstructed in the stratum corneum, while

smaller particles successfully penetrate skin tissue. Regular monitoring of particle size distribution

during and after the milling process is essential to ensure consistent product performance [1].

l-menthol Synergistic Effect: The inclusion of 2% l-menthol is critical for enabling nanoparticle

penetration through the stratum corneum. l-menthol functions as a permeation enhancer that

reversibly alters the barrier properties of the skin, creating pathways for nanoparticle translocation that

would otherwise be restricted. This synergistic combination allows solid nanoparticles in the 100-200

nm range to penetrate through the SC, representing a significant advantage over formulations lacking

this permeation enhancer [1].

Stabilization Strategy: The combination of methylcellulose (0.5%) and HPβCD (5%) provides

essential stabilization against nanoparticle aggregation both during storage and after application.

Methylcellulose functions as a steric stabilizer preventing particle-particle interactions, while HPβCD

enhances drug solubility and release characteristics. This dual stabilization approach maintains

nanoparticle integrity throughout the product shelf life and during the release process [1] [2].

Mechanistic Implications for Formulation Design: The dominance of clathrin-mediated

endocytosis in nanoparticle uptake suggests that formulations can be further optimized to target this

specific pathway. Surface properties, including charge and hydrophilicity, can be modified to enhance

affinity for clathrin-coated pits, potentially further improving absorption efficiency. This mechanistic

understanding enables rational design of second-generation formulations with enhanced targeting to

specific cellular uptake pathways [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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